Fulzerasib is a novel small molecule drug primarily developed as an inhibitor of the KRAS G12C mutation, which is a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. Initially developed by GenFleet Therapeutics in Shanghai, China, Fulzerasib has gained attention for its targeted therapeutic potential against solid tumors harboring this specific mutation. The drug received its first approval on August 21, 2024, in China for treating adults with advanced NSCLC that have undergone at least one line of systemic therapy .
Fulzerasib falls under the category of KRAS G12C inhibitors, specifically targeting the mutated form of the KRAS protein. It is classified as an orally active small molecule drug and is designed to covalently bind to the KRAS G12C protein, thereby inhibiting its function in cancer cell signaling pathways .
The synthesis of Fulzerasib involves complex organic chemistry techniques aimed at creating a compound that can selectively inhibit the KRAS G12C mutation. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:
The molecular formula of Fulzerasib is , with a molecular weight of 617.07 g/mol. The compound's synthesis likely employs techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation .
Fulzerasib's molecular structure can be characterized by its complex arrangement of carbon, chlorine, fluorine, nitrogen, and oxygen atoms. The structure features a core that allows it to interact specifically with the KRAS G12C protein.
These identifiers are crucial for researchers looking to explore Fulzerasib's properties further or seek similar compounds .
Fulzerasib functions through a mechanism involving covalent bonding to the cysteine residue at position 12 of the KRAS protein. This reaction modifies the protein's activity, inhibiting downstream signaling pathways that promote tumor growth.
The specific reaction involves:
Fulzerasib acts by selectively targeting the KRAS G12C mutation, which plays a critical role in cell signaling pathways associated with cancer progression. Upon binding to the mutated protein:
While specific physical property data such as density and boiling point are not extensively documented, relevant data includes:
Fulzerasib is characterized by its stability under physiological conditions and its ability to achieve selective binding to target proteins. Its solubility profile and stability may influence its bioavailability and therapeutic efficacy .
Fulzerasib is primarily indicated for:
Clinical trials are ongoing to explore its efficacy in various solid tumors beyond NSCLC, including colorectal cancer . The promising results from these studies highlight Fulzerasib's potential as a significant advancement in targeted cancer therapy.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3